molecular formula C10H8ClN3 B8542450 2-Chloro-4-(pyrimidin-5-yl)aniline

2-Chloro-4-(pyrimidin-5-yl)aniline

Cat. No. B8542450
M. Wt: 205.64 g/mol
InChI Key: BIYSELUWLOOVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

To a mixture of 4-amino-3-chlorophenylboronic acid pinacol ester (0.110 g, 0.434 mmol), 5-bromopyrimidine (0.090 g, 0.56 mmol), 1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) DCM complex (23 mg, 0.028 mmol) was added anhydrous DME (3.0 mL) followed by 2M aqueous sodium carbonate (0.53 mL, 1.06 mmol). The microwave vial was heated at 150° C. for 15 minutes under microwave irradiation. The reaction was partitioned between ethyl acetate (60 mL) and a saturated aqueous NaHCO3 solution (15 mL). The organic layer was washed with a saturated aqueous NaHCO3 solution (15 mL), dried (Na2SO4) and concentrated in vacuo. The residue was purified using preparative TLC eluting with 20% ethyl acetate in CH2Cl2. The product band was recovered and stirred with 2% MeOH in ethyl acetate/CH2Cl2 (v/v; 1:5) (20 mL). The silica was removed by filtration, washed with ethyl acetate/CH2Cl2 (v/v; 1:1) (2×5 mL) and acetone (3×4 mL) to give the title compound as a white solid (0.075 g, 84%). 1H-NMR (500 MHz, DMSO-d6) 5.72 (s, 2H), 6.91 (d, J=8.4, 1H), 7.51 (dd, J=2.2, 8.3 Hz, 1H), 7.72 (d, J=2.2 Hz, 1H), 9.04, 9.05 (2×s, 3H).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](B2OC(C)(C)C(C)(C)O2)=[CH:4][C:3]=1[Cl:17].Br[C:19]1[CH:20]=[N:21][CH:22]=[N:23][CH:24]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].COCCOC>[Cl:17][C:3]1[CH:4]=[C:5]([C:19]2[CH:20]=[N:21][CH:22]=[N:23][CH:24]=2)[CH:6]=[CH:7][C:2]=1[NH2:1] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)B1OC(C)(C)C(C)(C)O1)Cl
Name
Quantity
0.09 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred with 2% MeOH in ethyl acetate/CH2Cl2 (v/v; 1:5) (20 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate (60 mL)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous NaHCO3 solution (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in CH2Cl2
CUSTOM
Type
CUSTOM
Details
The product band was recovered
CUSTOM
Type
CUSTOM
Details
The silica was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate/CH2Cl2 (v/v; 1:1) (2×5 mL) and acetone (3×4 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.075 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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